molecular formula C26H28N4O5 B1679481 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 125313-65-7

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

Cat. No. B1679481
M. Wt: 398.5 g/mol
InChI Key: LBUSOQPTLSCLFN-UHFFFAOYSA-N
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Description

The compound “3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione” is a small molecule with the chemical formula C23H20N4O2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound includes two indole rings attached to a pyrrole-2,5-dione ring . The average molecular weight is 384.4305 and the monoisotopic weight is 384.158625904 .

Scientific Research Applications

Photochromic Properties

Compounds structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione have been synthesized and studied for their photochromic properties. These properties are significant as they relate to the material's ability to change color when exposed to light, which can be useful in various scientific applications, such as the development of photo-responsive materials. For example, novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene exhibit photochromism in solutions, which can be attributed to the replacement of the N-methyl group in the indole fragment by the N-isopropyl group, leading to photochromic properties in the resulting furan-2,5-dione derivative (Makarova et al., 2013).

Potential in Cancer Research

Some derivatives of indol-3-yl-substituted maleimides, structurally similar to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, have shown promising results in cancer research. For instance, compounds involving piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated for their anticancer activity, demonstrating good activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer (Kumar et al., 2013).

Use in SPECT Imaging

Radioiodinated derivatives of benzofuran-3-yl-(indol-3-yl)maleimides, structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, have been developed as potential SPECT (Single Photon Emission Computed Tomography) imaging probes. These compounds are designed to target glycogen synthase kinase-3β (GSK-3β) in the brain, which could be crucial for understanding various neurological conditions (Ono et al., 2016).

Fluorescence Properties

The fluorescence properties of related compounds have been studied, which is significant for applications in materials science, particularly in the development of fluorescent materials. For instance, new nonsymmetrical dihetarylethenes that exhibit photochromic properties in solutions have been synthesized. These compounds show fluorescence, making them potential candidates for applications requiring luminescent materials(Makarova et al., 2014).

Amyloid Detection

Unsymmetric indolylmaleimides have been synthesized for their potential in detecting amyloid fibrils, which is relevant in the study of amyloidosis and related diseases. Some of these compounds show high selectivity for amyloid fibrils, indicating their potential as diagnostic tools in medical research (Nakazono et al., 2014).

Multidrug Resistance Overcoming

YQ36, a novel analogue of bisindolylmaleimide and structurally similar to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, has shown potential in overcoming multidrug resistance in cancer cells. This is significant in cancer treatment, as overcoming drug resistance can lead to more effective therapies (Cao et al., 2010).

properties

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKJRCFSLMWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154734
Record name Ro 31-7549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

CAS RN

125313-65-7
Record name Bisindolylmaleimide VIII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide VIII
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ro 31-7549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-31-7549
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6197FQK8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Reactant of Route 4
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Reactant of Route 5
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione
Reactant of Route 6
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

Citations

For This Compound
3
Citations
G Zhou, L Stewart, G Reggiano, F DiMaio - 2020 - chemrxiv.org
To contribute to the combat of COVID-2019, we applied structure-based computational docking screens using flexible docking protocol of Rosetta GALigandDock against multiple …
Number of citations: 9 chemrxiv.org
J Abhithaj, D Francis, CS Sharanya, C Sadasivan… - 2020 - chemrxiv.org
The world has come to a sudden halt due to the incessant spread of a viral pneumonia dubbed COVID-19 caused by the beta-coronavirus, SARS-CoV-2. The pandemic spread of the …
Number of citations: 3 chemrxiv.org
M Yang, N Botten, R Hodges, J Bair, TP Utheim… - International Journal of …, 2021 - mdpi.com
Resolvin (Rv) D2 and RvD1 are biosynthesized from docosahexaenoic acid (DHA) and promote resolution of inflammation in multiple organs and tissues, including the conjunctiva. …
Number of citations: 4 www.mdpi.com

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